

A Comparative Guide to the Efficacy of BAY-179 and BAY 87-2243

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Compound of Interest		
Compound Name:	BAY-179	
Cat. No.:	B10819848	Get Quote

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This guide provides a detailed comparison of the preclinical efficacy of two investigational compounds, **BAY-179** and BAY 87-2243. Both agents target mitochondrial complex I, a critical component of cellular energy metabolism, but exhibit distinct pharmacological profiles that influence their antitumor activity. This document summarizes key experimental data, outlines methodologies for pivotal studies, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

BAY 87-2243 is a potent and selective inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation, demonstrating significant dose-dependent antitumor efficacy in various preclinical cancer models. Its mechanism of action is linked to the inhibition of mitochondrial complex I under hypoxic conditions, leading to a reduction in HIF-1 α protein levels and the downregulation of HIF-1 target genes.

BAY-179 is a highly potent and species cross-reactive inhibitor of mitochondrial complex I. While it shares the same molecular target as BAY 87-2243, its efficacy in preclinical tumor models appears to be limited by toxicity at doses required for significant tumor growth inhibition. A direct comparison in a melanoma xenograft model suggests that BAY 87-2243 has a more favorable therapeutic window.



Data Presentation

In Vitro Potency

Compound	Target	Assay	Cell Line	IC50
BAY 87-2243	HIF-1 Reporter Gene Activity	Luciferase Reporter Assay	HCT-116	~0.7 nM[1]
CA9 Protein Expression	Western Blot	HCT-116	~2 nM[1]	
Mitochondrial Oxygen Consumption	Oxygen Sensitive Fluorescence	-	~10 nM[1]	
BAY-179	Mitochondrial Complex I	Cellular ATP Reduction	Human	79 nM[1]
Mitochondrial Complex I	Cellular ATP Reduction	Mouse	38 nM[1]	
Mitochondrial Complex I	Cellular ATP Reduction	Rat	27 nM[1]	
Mitochondrial Complex I	Cellular ATP Reduction	Dog	47 nM[1]	

In Vivo Efficacy



Compound	Tumor Model	Dosing	Outcome	Reference
BAY 87-2243	H460 Lung Cancer Xenograft	0.5 - 4 mg/kg, oral, daily for 21 days	Dose-dependent reduction in tumor weight.	[2]
G361 Melanoma Xenograft	Not specified	~50% tumor growth inhibition.		
Various BRAF Mutant Melanoma Xenografts	9 mg/kg, oral, daily	Significant reduction in tumor size and weight.	_	
BAY-179	G361 Melanoma Xenograft	At Maximum Tolerated Dose	Did not achieve comparable tumor growth inhibition to BAY 87-2243.	

Experimental Protocols BAY 87-2243: H460 Lung Cancer Xenograft Study[2]

- Animal Model: Female immune-deficient athymic NMRI nude mice.
- Tumor Implantation: Subcutaneous injection of 1.5 x 10⁶ H460 cells mixed 1:1 with Matrigel into the right flank.
- Treatment Initiation: When tumors reached a size of approximately 40 mm².
- Formulation: BAY 87-2243 was formulated in a 1% (v/v) solution of ethanol/solutol/water (10/40/50).
- Dosing: Oral gavage, once daily with BAY 87-2243 at doses of 0.5, 1.0, 2.0, and 4.0 mg/kg for 21 days.
- Endpoints: Tumor weight was analyzed. Total RNA from tumors was isolated 16 hours after the last dose on day 22 for quantification of HIF-1 target gene expression by real-time PCR.



BAY 87-2243: BRAF Mutant Melanoma Xenograft Study

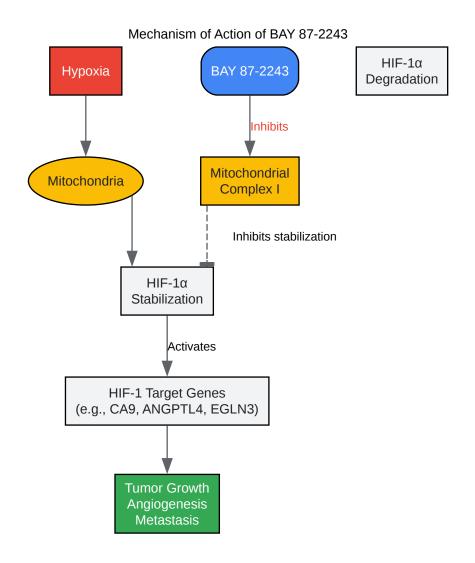
- Animal Model: Not specified.
- Tumor Implantation: Subcutaneous injection of BRAF mutant melanoma cells (G-361, SK-MEL-28, A-375, and LOX-IMVI).
- Treatment Initiation: When tumors reached approximately 50 mm².
- Dosing: Oral gavage with 9 mg/kg BAY 87-2243 once a day.
- Endpoints: Tumor size and tumor weight were measured. Body weight of the mice was monitored for toxicity.

Western Blot for HIF-1 α and HIF-2 α [2]

- Cell Culture: H460 cells were cultured for 16 hours under normoxia or hypoxia (1% O2) in the absence or presence of various concentrations of BAY 87-2243.
- Protein Extraction: Whole-cell extracts were prepared.
- Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
- Antibody Incubation: Membranes were incubated with primary antibodies against HIF-1 α and HIF-2 α . β -actin was used as a loading control.
- Detection: Appropriate secondary antibodies and a detection reagent were used for visualization.

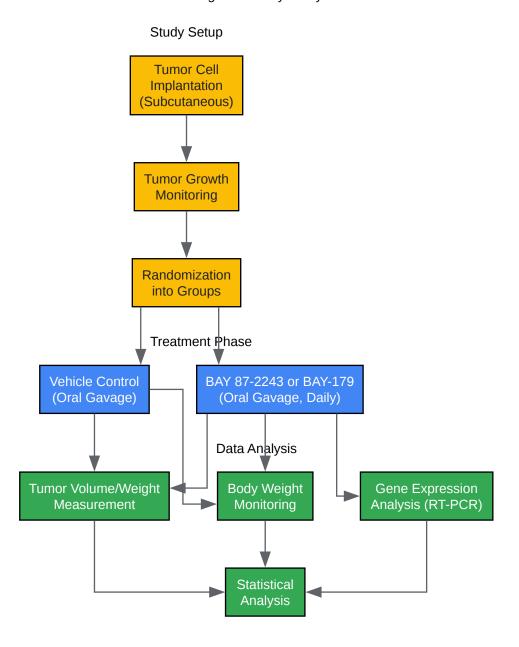
Signaling Pathways and Experimental Workflows







In Vivo Xenograft Efficacy Study Workflow



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation
 has antitumor activities by inhibition of mitochondrial complex I PMC [pmc.ncbi.nlm.nih.gov]
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